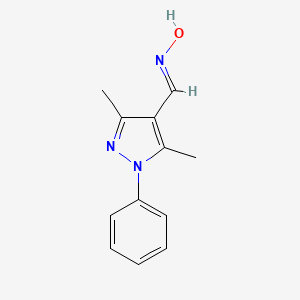

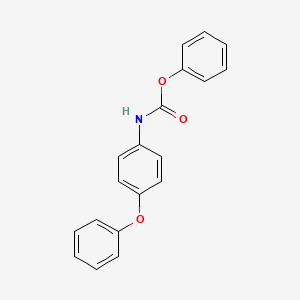

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O . It is a white solid that dissolves well in polar organic solvents . This compound belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring bound to a phenyl group . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

Pyrazoles, including 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including condensation with hydroxylamine to form oximes .Physical And Chemical Properties Analysis

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a beige to buff powder . It has a molecular weight of 200.24 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Sonogashira-Type Reactions : This compound has been used as a precursor in Sonogashira-type cross-coupling reactions to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates have been further processed to create 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Grignard Reagent Addition : It's also involved in reactions with Grignard reagents to produce pH-sensitive spin probes, indicating its use in creating compounds for biochemical studies (Kirilyuk et al., 2003).

Vilsmeier-Haak Formylation : The compound has been synthesized through formylation reactions, highlighting its accessibility for further chemical transformations (Attaryan et al., 2006).

Oxidation Reactions : Oxidation processes have led to the creation of dimerized nitrile oxides, demonstrating the compound's role in facilitating complex synthesis routes (Prakash & Pannu, 2007).

Applications in Material Science and Heterocyclic Chemistry

Synthesis of Pyrazolo[4,3-c]pyridines : The compound is used to synthesize trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its importance in creating molecules with potential applications in materials science (Palka et al., 2014).

Formation of Azo and Bisazo Dyes : Research has also focused on the synthesis of azo and bisazo dyes from pyrazolone derivatives, indicating its utility in dye manufacturing and possibly organic electronics (Bagdatli & Ocal, 2012).

Antimicrobial Studies

- Antimicrobial Compound Synthesis : The compound serves as a precursor in synthesizing chalcones, pyrazolinyl-pyrazoles, and other derivatives with significant antimicrobial activities, highlighting its potential in developing new pharmaceutical agents (Ramadan et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(NE)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-12(8-13-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJQQFWHWWMMN-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2592585.png)

![2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2592586.png)

![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)

![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)

![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)